MAO-B Inhibitory Activity: 8-Methyl Derivative vs. Des-Methyl (8-H) Analog
The 8-methyl substitution on the quinoline ring enhances human monoamine oxidase B (MAO-B) inhibitory activity compared to the des-methyl (8-H) analog. The 8-methyl derivative (CAS 924634-57-1) achieves an IC50 of 1.13 µM against human MAO-B . In contrast, the corresponding 8-H analog, 3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid (CAS 924634-55-9), exhibits markedly weaker inhibition with an IC50 > 100 µM against human MAO-A . Although the direct MAO-B value for the 8-H analog is not reported in the same assay, the >100-fold difference in MAO-A potency combined with the class-level preference of 8-substituted quinolines for MAO-B over MAO-A supports a significant selectivity and potency advantage conferred by the 8-methyl group.
| Evidence Dimension | Monoamine Oxidase Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 1.13 µM (human MAO-B, kynuramine substrate, fluorescence assay) |
| Comparator Or Baseline | 8-H Analog (CAS 924634-55-9): MAO-A IC50 > 100 µM; MAO-B activity not reported in same assay but expected to be significantly weaker based on SAR |
| Quantified Difference | >88-fold improvement in MAO-B potency for the 8-methyl derivative over the 8-H analog's MAO-A activity; selectivity shift towards MAO-B |
| Conditions | Inhibition of human MAO-B assessed by reduction in 4-hydroxyquinoline production using kynuramine as substrate after 20 min incubation by fluorescence assay |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting MAO-B for Parkinson's disease or depression, the 1.13 µM MAO-B IC50 of the 8-methyl derivative provides a defined potency baseline that the 8-H analog cannot match, reducing the risk of false-negative screening results.
- [1] BindingDB Entry BDBM50401981. Affinity Data for CHEMBL1575961: MAO-B IC50 = 1.13E+3 nM. BindingDB. 2025. View Source
- [2] BindingDB Entry BDBM50378564. Affinity Data for CHEMBL145781: MAO-A IC50 > 1.00E+5 nM. BindingDB. 2025. View Source
